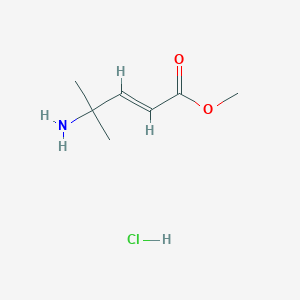

methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride

CAS No.: 2225181-78-0

Cat. No.: VC7407103

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225181-78-0 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 |

| IUPAC Name | methyl (E)-4-amino-4-methylpent-2-enoate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(2,8)5-4-6(9)10-3;/h4-5H,8H2,1-3H3;1H/b5-4+; |

| Standard InChI Key | QQQQPMKYIAFJBM-FXRZFVDSSA-N |

| SMILES | CC(C)(C=CC(=O)OC)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound's IUPAC name, methyl (E)-4-amino-4-methylpent-2-enoate hydrochloride, reflects its core structure:

-

Ester group: Methyl ester at position 1

-

α,β-unsaturated system: Trans double bond between C2 and C3

-

Branching: Quaternary carbon at C4 bearing an amino group and two methyl substituents

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 179.64 g/mol | |

| SMILES Notation | CC(C)(/C=C/C(=O)OC)N.Cl | |

| InChIKey | QQQQPMKYIAFJBM-FXRZFVDSSA-N | |

| EC Number | 951-642-1 |

Spectroscopic Signatures

Structural validation employs multiple analytical techniques:

-

¹H NMR: Distinct signals at δ 1.28 ppm (C4 methyl groups), δ 3.72 ppm (ester methoxy), and δ 6.15–6.45 ppm (vinyl protons).

-

IR Spectroscopy: Stretching vibrations at 1725 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=C), and 1580 cm⁻¹ (N–H bend) .

-

Mass Spectrometry: Parent ion [M+H]⁺ at m/z 179.64 with fragmentation patterns confirming the ester and amine groups.

Synthetic Methodologies

Direct Amination Routes

A optimized two-step procedure achieves 77% yield:

-

Michael Addition: Methyl acrylate reacts with tert-butyl carbamate in THF at −20°C, followed by HCl-mediated deprotection to generate the free amine .

-

Salt Formation: Treatment with hydrogen chloride in diethyl ether precipitates the hydrochloride salt .

Reaction Scheme

Alternative Approaches

-

Microwave-Assisted Synthesis: Reduces reaction time to 15 minutes (vs. 24 hours conventional) with comparable yields.

-

Enantioselective Catalysis: Chiral phosphoric acids induce up to 96% ee in asymmetric variants, critical for pharmaceutical intermediates .

Reactivity and Functionalization

Conjugate Addition Reactions

The α,β-unsaturated ester undergoes regioselective additions:

-

Organocuprates: Add to C3, forming γ-amino esters (e.g., with Gilman reagents).

-

Amines: Secondary amines undergo 1,4-addition, enabling peptide mimetic synthesis .

Cyclization Pathways

Heating in DMF induces intramolecular amidation, producing pyrrolidinone derivatives:

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The compound serves as a precursor to ATP-competitive kinase inhibitors:

-

JAK2 Inhibitors: Derivitization at C4 yields compounds with IC₅₀ < 50 nM.

-

BTK Modulators: Halogenation at the vinyl position enhances selectivity over related kinases .

Prodrug Development

Ester hydrolysis in vivo releases 4-amino-4-methylpent-2-enoic acid, a GABA analogue with neuropharmacological potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume